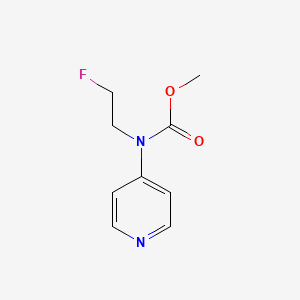

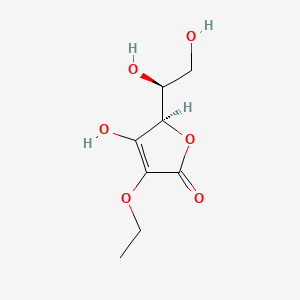

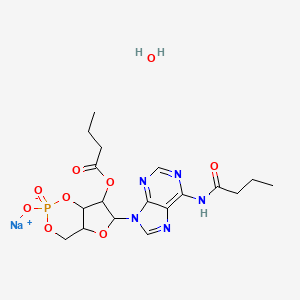

![molecular formula C25H42N8O7 B568386 acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide CAS No. 117961-23-6](/img/structure/B568386.png)

acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide is a useful research compound. Its molecular formula is C25H42N8O7 and its molecular weight is 566.66. The purity is usually 95%.

BenchChem offers high-quality acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fibrinolytic Enzyme Activity Determination

This compound has been used as a substrate to determine the amidolytic activity of fibrinolytic enzymes. For example, it has been utilized to measure the activity of the fibrinolytic enzyme from Bacillus subtilis DC33 .

Earthworm Enzyme Activity Analysis

It has also been employed as a substrate to assess the activity of fibrinolytic enzymes from the earthworm Eisenia fetida .

Mecanismo De Acción

Target of Action

The primary target of DL-Val-Leu-Arg p-Nitroanilide Acetate Salt is the fibrinolytic enzyme . This enzyme plays a crucial role in the breakdown of fibrin, a protein involved in blood clotting.

Mode of Action

DL-Val-Leu-Arg p-Nitroanilide Acetate Salt acts as a substrate for the fibrinolytic enzyme . The compound interacts with the enzyme, leading to its cleavage and the release of p-nitroaniline. This interaction and subsequent cleavage can be measured to determine the activity of the fibrinolytic enzyme.

Biochemical Pathways

The action of DL-Val-Leu-Arg p-Nitroanilide Acetate Salt primarily affects the fibrinolysis pathway . Fibrinolysis is the process that prevents blood clots from growing and becoming problematic. This pathway is essential for maintaining the balance between clot formation and clot dissolution, which is crucial for normal blood flow.

Pharmacokinetics

It is known to be soluble in water , which suggests that it could be well-absorbed in the body. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would need to be studied further to fully understand its bioavailability and pharmacokinetics.

Result of Action

The action of DL-Val-Leu-Arg p-Nitroanilide Acetate Salt results in the measurement of the activity of the fibrinolytic enzyme . By acting as a substrate for this enzyme, it allows for the quantification of enzyme activity, which is crucial in research related to blood clotting disorders.

Action Environment

The efficacy and stability of DL-Val-Leu-Arg p-Nitroanilide Acetate Salt can be influenced by various environmental factors. For instance, the compound should be stored at -20°C to maintain its stability Additionally, the pH and ionic strength of the solution it is in can affect its interaction with the fibrinolytic enzyme

Propiedades

IUPAC Name |

acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSRKKXVZCDQSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657579 |

Source

|

| Record name | Acetic acid--valylleucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Val-Leu-Arg p-Nitroanilide Acetate Salt | |

CAS RN |

117961-23-6 |

Source

|

| Record name | Acetic acid--valylleucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Val-Leu-Arg p-Nitroanilide acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyclopropylmethyl)sulfanyl]-6-methoxypyridine](/img/structure/B568304.png)

![2-Methyl-6,7-dihydro-5H-pyrano[2,3-d][1,3]thiazole](/img/structure/B568318.png)